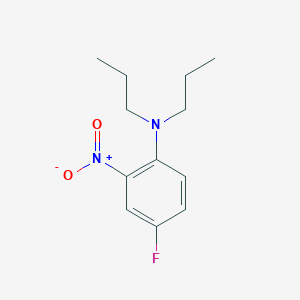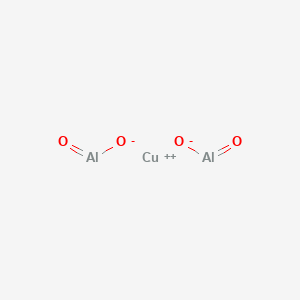
Copper aluminum oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) aluminate, with the chemical formula CuAl₂O₄, is a complex ceramic material belonging to the spinel group. This compound is characterized by its distinctive cubic crystalline structure, which is common among spinel group compounds. Copper(II) aluminate has significant potential in various technological applications due to its unique properties, including high thermal stability and catalytic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing Copper aluminum oxide is through the solid-state reaction route. This involves heating a stoichiometric mixture of copper(II) oxide (CuO) and aluminum oxide (Al₂O₃) at high temperatures. An alternative approach is the sol-gel method, where a solution of metal salts is slowly dehydrated to form a gel, which is then calcinated to yield the spinel structure of this compound .
Industrial Production Methods: Industrial production of this compound often employs high-temperature solid-state reactions. Recent advancements have also seen the application of combustion synthesis and microwave-assisted techniques to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Copper(II) aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper(II) aluminate can be oxidized using oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas.
Substitution: Substitution reactions often involve the exchange of copper ions with other metal ions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Copper aluminum oxide with nitric acid can produce copper nitrate and aluminum nitrate .
Applications De Recherche Scientifique
Copper(II) aluminate has a wide range of scientific research applications:
Medicine: Research is ongoing to explore the potential of Copper aluminum oxide in medical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which Copper aluminum oxide exerts its effects is primarily through its catalytic properties. The compound’s spinel structure provides a high surface area for catalytic reactions, facilitating the conversion of reactants to products. In photocatalytic applications, this compound generates reactive oxygen species (ROS) under ultraviolet light, which can degrade organic pollutants .
Comparaison Avec Des Composés Similaires
- Copper(II) oxide (CuO)
- Aluminum oxide (Al₂O₃)
- Copper(II) chromite (CuCr₂O₄)
Comparison: Copper(II) aluminate is unique due to its spinel structure, which imparts high thermal stability and catalytic activity. Unlike copper(II) oxide and aluminum oxide, Copper aluminum oxide combines the properties of both metal oxides, making it more versatile in various applications. Copper(II) chromite, another spinel compound, shares some similarities with this compound but differs in its specific catalytic properties and applications .
Propriétés
IUPAC Name |
copper;oxido(oxo)alumane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Cu.4O/q;;+2;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRADJOSNLGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2CuO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8208241.png)


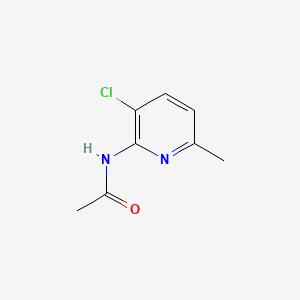
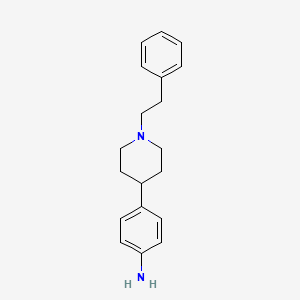

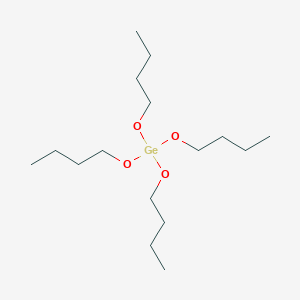
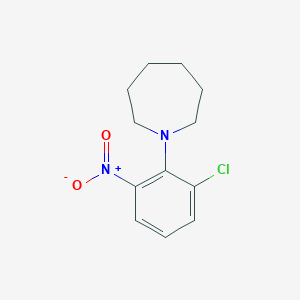
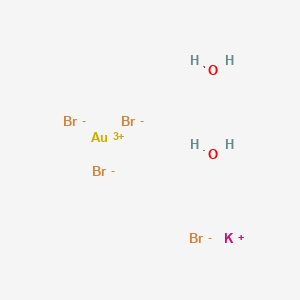

![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)

